![molecular formula C21H17BrN4O2S B2963256 N-((5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide CAS No. 392684-58-1](/img/structure/B2963256.png)
N-((5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide
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Overview
Description
N-((5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C21H17BrN4O2S and its molecular weight is 469.36. The purity is usually 95%.
BenchChem offers high-quality N-((5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Research
1,2,4-triazole derivatives have been noted for their antiviral activities . The compound could be explored as a potential inhibitor against various viral infections.
Antibacterial Studies
These derivatives also exhibit antibacterial properties , suggesting that the compound may be useful in the study of new antibacterial agents.
Antifungal Applications
Given the antifungal activity of similar compounds , this particular derivative could be investigated for its efficacy against fungal pathogens.
Anticancer Investigations
1,2,4-triazole derivatives have shown promise in anticancer studies . The compound could be part of research into novel cancer therapies.
Anti-inflammatory and Analgesic Research
The anti-inflammatory and analgesic properties of triazole derivatives make them candidates for research into pain relief and inflammation control.
Antidepressant Potential
With known antidepressant activities in related compounds , this derivative could be studied for its potential effects on mood disorders.
Mechanism of Action
Target of Action
The primary target of this compound is the influenza A H5N1 virus . The H5N1 virus is a subtype of the influenza A virus, which is highly pathogenic. The virus can cause severe disease and has a high mortality rate .
Mode of Action
The compound acts as a potent inhibitor of the H5N1 virus .
Biochemical Pathways
The compound affects the biochemical pathways of the H5N1 virus, thereby inhibiting its activity
Result of Action
The result of the compound’s action is the inhibition of the H5N1 virus . This leads to a decrease in the virus’s ability to cause disease, thereby potentially reducing the severity of the disease and the mortality rate .
properties
IUPAC Name |
N-[[5-[(4-bromophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4O2S/c22-16-10-8-15(9-11-16)14-29-21-25-24-19(26(21)17-5-2-1-3-6-17)13-23-20(27)18-7-4-12-28-18/h1-12H,13-14H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBSZPXONACVAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Br)CNC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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